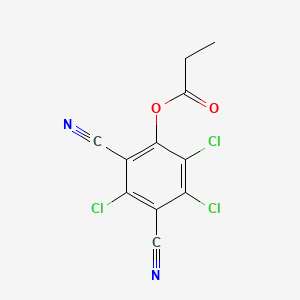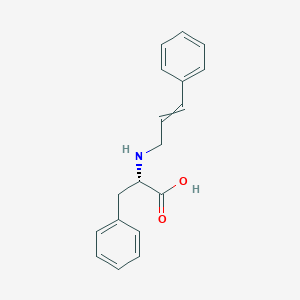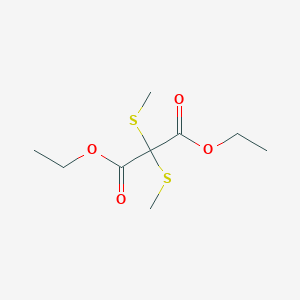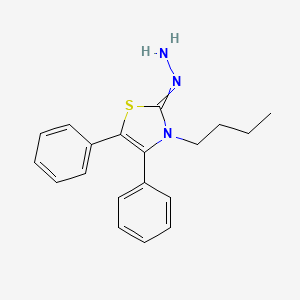![molecular formula C22H19BrN2O B14466579 3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide CAS No. 71651-34-8](/img/structure/B14466579.png)
3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide is an organic compound that belongs to the class of heterocyclic compounds It features a pyridinium core substituted with a benzoyl group and an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Pyridinium Core Formation: The pyridinium ring can be synthesized by reacting pyridine with an alkyl halide, leading to the formation of a pyridinium salt.
Coupling Reaction: The indole and pyridinium moieties are then coupled together using a suitable coupling agent, such as a carbodiimide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinium salts.
科学的研究の応用
3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(1H-Indol-3-yl)quinazolin-4(3H)-one: Another indole-containing compound with potential biological activities.
1-Benzyl-2-(substituted thio)-1H-imidazol-5-yl: A compound with a similar heterocyclic structure and biological properties.
Uniqueness
3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide is unique due to its specific combination of a pyridinium core, benzoyl group, and indole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
71651-34-8 |
|---|---|
分子式 |
C22H19BrN2O |
分子量 |
407.3 g/mol |
IUPAC名 |
[1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium-3-yl]-phenylmethanone;bromide |
InChI |
InChI=1S/C22H19N2O.BrH/c25-22(17-7-2-1-3-8-17)19-9-6-13-24(16-19)14-12-18-15-23-21-11-5-4-10-20(18)21;/h1-11,13,15-16,23H,12,14H2;1H/q+1;/p-1 |
InChIキー |
ZNGMUZGLIGGEIZ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C[N+](=CC=C2)CCC3=CNC4=CC=CC=C43.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




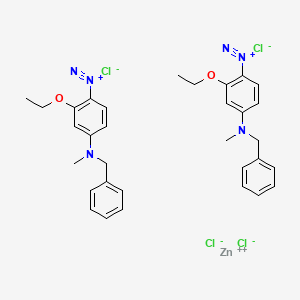


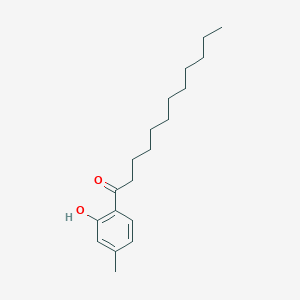
![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)

